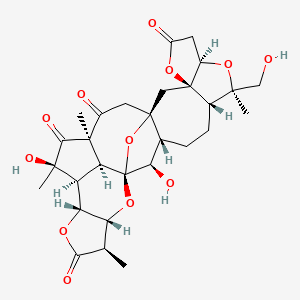

Sphenadilactone B

Description

Sphenadilactone B is a highly oxygenated trinortriterpenoid isolated from Schisandra sphenanthera, a plant traditionally used in Chinese medicine. It belongs to a class of nortriterpenoids characterized by a unique 13(14→8)-abeo-lanostane skeleton with multiple lactone rings . Pharmacological studies indicate weak anti-HIV-1 activity (EC₅₀ = 74.1 µg/mL) but minimal cytotoxicity (IC₅₀ > 100 µg/mL against Hela and HepG2 tumor cell lines) . Its structural complexity and moderate bioactivity make it a subject of comparative analysis with related compounds.

Properties

Molecular Formula |

C29H36O12 |

|---|---|

Molecular Weight |

576.6 g/mol |

IUPAC Name |

(1R,3R,7R,9R,10S,13R,14R,15S,17R,18R,21R,22S,23R,25R,29S)-14,23-dihydroxy-9-(hydroxymethyl)-9,18,23,25-tetramethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,19,24,26-tetrone |

InChI |

InChI=1S/C29H36O12/c1-11-18-19(37-22(11)34)17-20-25(3,23(35)26(17,4)36)14(31)8-27-9-28-13(6-5-12(27)21(33)29(20,40-18)41-27)24(2,10-30)38-15(28)7-16(32)39-28/h11-13,15,17-21,30,33,36H,5-10H2,1-4H3/t11-,12-,13+,15-,17-,18-,19-,20+,21-,24+,25+,26-,27+,28-,29+/m1/s1 |

InChI Key |

ZGUYNIIFXPYCNB-CWPABEHMSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@@H]([C@@H]3[C@H]4[C@](C(=O)C[C@]56C[C@@]78[C@@H](CC[C@@H]5[C@H]([C@@]4(O2)O6)O)[C@](O[C@@H]7CC(=O)O8)(C)CO)(C(=O)[C@]3(C)O)C)OC1=O |

Canonical SMILES |

CC1C2C(C3C4C(C(=O)CC56CC78C(CCC5C(C4(O2)O6)O)C(OC7CC(=O)O8)(C)CO)(C(=O)C3(C)O)C)OC1=O |

Synonyms |

sphenadilactone B |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Sphenadilactone B is part of a broader family of triterpenoids and nortriterpenoids derived from Schisandra and Kadsura species. Key analogues include:

Pharmacological Activity Comparison

Anti-HIV-1 Activity

- This compound (EC₅₀ = 74.1 µg/mL) is less potent than its structural relative Sphenadilactone C (EC₅₀ = 29.5 µg/mL) and significantly weaker than lancifodilactone H (EC₅₀ = 16.6 µg/mL) .

- The activity trend correlates with structural features: Increased oxygenation and lactone rings (e.g., in Sphenadilactone C) enhance target binding .

Cytotoxicity Profile

- This compound and its Schisandra analogues exhibit low cytotoxicity (IC₅₀ > 100 µg/mL), contrasting sharply with Kadlongilactones from K. coccinea, which show nanomolar-level potency against tumor cells (IC₅₀ < 0.1 µg/mL) .

Molecular Interactions and Targets

- Schinalactone A (a structurally distinct triterpenoid) binds strongly to MAPK14 (binding energy = -10.8 kcal/mol) via π-alkyl interactions with HIS64, ARG67, and ILE146 .

- Sphenadilactone E (a structural analogue) shows weaker binding to JUN (-10.4 kcal/mol) but forms hydrogen bonds with TRP38 and π-alkyl interactions with ILE104 and TYR108 .

- These studies suggest that subtle structural modifications (e.g., lactone positioning, side-chain oxygenation) critically influence target affinity and bioactivity .

Q & A

Q. How should researchers address conflicting literature on this compound’s therapeutic potential?

- Framework :

Systematic Review : Meta-analyze data across studies using PRISMA guidelines.

Experimental Replication : Independently validate key findings (e.g., IC₅₀ in 3+ cell lines).

Mechanistic Studies : Resolve discrepancies via target deconvolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.